![molecular formula C25H23N5OS B10946818 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10946818.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyrazole ring, and a quinolinecarboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiophene and pyrazole intermediates, followed by their coupling with a quinolinecarboxamide derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxamide derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities that make it useful in studying cellular processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE include other quinolinecarboxamide derivatives, benzothiophene derivatives, and pyrazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. This makes it a valuable subject of study for researchers looking to explore new chemical space or develop novel therapeutic agents.
Properties
Molecular Formula |
C25H23N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-14-23(15(2)30(3)29-14)21-12-18(16-8-4-6-10-20(16)27-21)24(31)28-25-19(13-26)17-9-5-7-11-22(17)32-25/h4,6,8,10,12H,5,7,9,11H2,1-3H3,(H,28,31) |
InChI Key |
MAKMLIKPFOARDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C#N |
Origin of Product |
United States |
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